

The Reproducibility of Nicotinamide Riboside's Metabolic Effects: A Comparative Guide

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Compound of Interest		
Compound Name:	Nicotinamide riboside malate	
Cat. No.:	B8820688	Get Quote

A note on **Nicotinamide Riboside Malate** (NRM): Publicly available research specifically investigating the reproducibility of **nicotinamide riboside malate**'s (NRM) effects on metabolism is limited. Therefore, this guide will focus on the extensively studied and closely related compound, nicotinamide riboside (NR), to provide a comparative overview of its metabolic effects. The findings presented for NR are expected to be broadly relevant to NRM, as both compounds act as precursors to nicotinamide adenine dinucleotide (NAD+).

Introduction to NAD+ and its Precursors

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme present in all living cells that plays a vital role in cellular energy metabolism, DNA repair, and cell signaling.[1] NAD+ levels have been observed to decline with age, and this decline has been associated with a range of age-related metabolic and degenerative diseases. Consequently, supplementation with NAD+ precursors to boost cellular NAD+ levels has emerged as a promising strategy to support metabolic health and longevity.

The primary NAD+ precursors currently under investigation include nicotinamide riboside (NR), nicotinamide mononucleotide (NMN), and nicotinamide (a form of vitamin B3). These precursors are utilized by the body's salvage pathway to synthesize NAD+. This guide will focus on the metabolic effects of NR and provide a comparison with other NAD+ precursors where data is available.

Comparative Analysis of Metabolic Effects



The following tables summarize the quantitative data from human clinical trials investigating the effects of NR supplementation on key metabolic parameters.

Table 1: Effects of Nicotinamide Riboside (NR) on Blood

NAD+ Levels in Healthy Adults

Study (Year)	Dosage	Duration	Change in Blood NAD+ Levels	Subject Population
Trammell et al. (2016)[2]	100 mg, 300 mg, 1000 mg (single dose)	1 day	Dose-dependent increase; up to 2.7-fold with 1000 mg	12 healthy men and women
Airhart et al. (2017)[3][4]	250 mg daily, up- titrated to 1000 mg twice daily	9 days	~100% increase from baseline	8 healthy volunteers
A 2017 clinical trial[5][6]	100 mg, 300 mg, 1000 mg (single dose)	1 day	Dose-dependent increase	Healthy participants

Table 2: Effects of Nicotinamide Riboside (NR) on Cardiometabolic Parameters in Obese or Overweight Adults



Study	Dosage	Duration	Key Metabolic Outcomes	Subject Population
Clinical trial in obese men[6]	Daily NIAGEN® supplementation	12 weeks	Endpoints include insulin sensitivity, body composition, and overall metabolism.	40 obese healthy men
Study on post- high-fat meal metabolism[7]	250 mg twice daily	7 days	To determine effects on metabolism and vascular function.	Young (18-35) and older (60-75) adults

Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of scientific findings. Below are summaries of the experimental protocols from key studies on nicotinamide riboside.

Study: Trammell et al. (2016) - First-in-human clinical trial of NR

- Study Design: A single-center, open-label, crossover study.
- Participants: 12 healthy adult men and women.
- Intervention: Participants received single oral doses of 100 mg, 300 mg, and 1000 mg of nicotinamide riboside chloride (NIAGEN®) in a randomized sequence with a seven-day washout period between doses.[8]
- Data Collection: Blood and urine samples were collected at baseline and at multiple time points post-dose to measure NAD+ and its metabolites.
- Analytical Methods: Liquid chromatography-mass spectrometry (LC-MS) was used for the metabolomic analysis of NAD+ and related compounds in peripheral blood mononuclear



cells (PBMCs).[8]

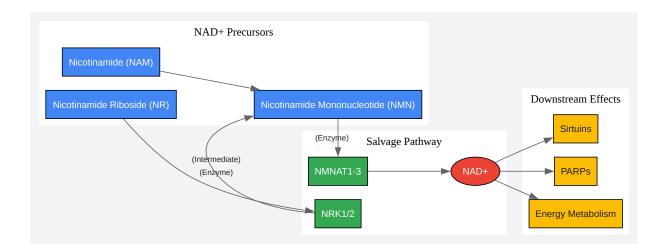
Study: Airhart et al. (2017) - Pharmacokinetics of NR in healthy volunteers

- Study Design: An open-label, non-randomized, dose-escalation study.[3][4]
- Participants: 8 healthy volunteers.[3][4]
- Intervention: Participants received 250 mg of NR orally once daily for two days, followed by an uptitration to a peak dose of 1000 mg twice daily on days 7 and 8. A 24-hour pharmacokinetic study was conducted on day 9 after a 1000 mg dose.[3][4]
- Data Collection: Whole blood samples were collected at various time points to determine the pharmacokinetics of NR and its effect on NAD+ levels.[3][4]
- Analytical Methods: Blood levels of NR and NAD+ were analyzed.[3][4]

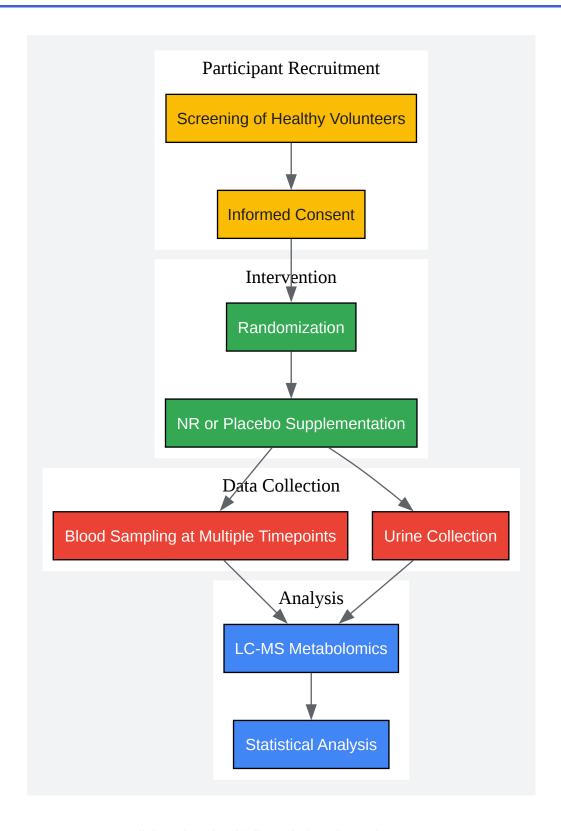
Visualizing the NAD+ Salvage Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided.









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